Sertraline Hydrochloride (CAS: 79559-97-0) is a premier selective serotonin reuptake inhibitor (SSRI) and a critical active pharmaceutical ingredient (API) in global antidepressant manufacturing. As a highly lipophilic tetrahydronaphthalene derivative (logP ~4.3 for the non-ionized base), the compound requires salt formation to achieve viable aqueous processability [1]. In both industrial formulation and analytical chemistry, the hydrochloride salt is the universally accepted standard due to its optimized balance of solid-state stability, handling characteristics, and established pharmacopeial compliance [2]. For procurement professionals and lead scientists, sourcing high-purity Sertraline Hydrochloride—specifically in its thermodynamically stable polymorphic Form I—is essential to guarantee reproducible dissolution kinetics, batch-to-batch consistency, and reliable performance in downstream in vitro and in vivo applications.
Procuring generic 'sertraline' without strictly specifying the hydrochloride salt and its polymorphic state introduces severe risks of formulation failure and analytical inconsistency. The sertraline free base is practically insoluble in water (~0.002 mg/mL), making it entirely unsuitable for direct use in solid oral dosage forms or aqueous assay preparations [1]. Furthermore, Sertraline Hydrochloride exhibits complex polymorphism, with Form I being the most thermodynamically stable at room temperature, while metastable forms (such as Form II) are prone to spontaneous phase transitions during milling, compaction, or long-term storage [2]. Substituting the certified Form I hydrochloride salt with an undefined polymorph or the free base will drastically alter dissolution rates, compromise shelf-life stability, and invalidate quantitative chromatographic calibrations, rendering the material useless for regulated manufacturing or rigorous scientific benchmarking.
The selection of the hydrochloride salt over the free base is driven by a massive differential in aqueous thermodynamic solubility. Quantitative profiling demonstrates that Sertraline Hydrochloride achieves a solubility of approximately 4.24 mg/mL in water, whereas the free base form is practically insoluble at 0.002 mg/mL [1]. This >2000-fold enhancement is absolutely critical for ensuring sufficient dissolution in gastric fluid volumes, a prerequisite for oral bioavailability, and for preparing stable aqueous stock solutions in laboratory settings.
| Evidence Dimension | Aqueous Thermodynamic Solubility |
| Target Compound Data | 4.24 ± 0.02 mg/mL (Sertraline Hydrochloride) |
| Comparator Or Baseline | 0.002 mg/mL (Sertraline Free Base) |
| Quantified Difference | >2000-fold higher solubility for the HCl salt |
| Conditions | Saturation shake-flask method in distilled water (pH ~6.05) |
Ensures sufficient aqueous dissolution required for both viable solid oral dosage formulations and stable in vitro assay preparations.
Sertraline Hydrochloride's processability heavily depends on its polymorphic purity. Form I exhibits the greatest thermodynamic stability among its crystalline forms at ambient conditions, resisting phase transition during mechanical stress (e.g., milling, compaction) and prolonged storage [1]. In contrast, metastable polymorphs like Form II can spontaneously convert over time or under thermal stress, leading to unpredictable shifts in dissolution rates and bulk powder flowability. Procuring strictly Form I guarantees the structural consistency required for scalable manufacturing and long-term analytical reliability.
| Evidence Dimension | Thermodynamic Stability and Phase Purity |
| Target Compound Data | Form I (Thermodynamically stable, resists phase transition) |
| Comparator Or Baseline | Form II / Other Polymorphs (Metastable, prone to spontaneous conversion) |
| Quantified Difference | Elimination of spontaneous polymorphic conversion during processing and storage |
| Conditions | Solid-state API manufacturing, mechanical milling, and long-term storage |
Prevents batch-to-batch dissolution variability and ensures compliance with strict pharmacopeial stability standards.
For researchers requiring a highly potent positive control for serotonin transporter (SERT) inhibition, Sertraline Hydrochloride outperforms other common SSRIs. In vitro radioligand binding assays reveal that sertraline possesses a sub-nanomolar binding affinity (Ki = 0.15 nM) for human SERT [1]. This makes it approximately 10 times more potent than citalopram (Ki = 1.5 nM) and over 5 times more potent than fluoxetine (Ki = 0.81 nM) [1]. This exceptional potency, combined with its high selectivity over norepinephrine and dopamine transporters, solidifies its role as a premier pharmacological probe.
| Evidence Dimension | Human SERT Binding Affinity (Ki) |
| Target Compound Data | Ki = 0.15 nM (Sertraline) |
| Comparator Or Baseline | Ki = 1.5 nM (Citalopram) / 0.81 nM (Fluoxetine) |
| Quantified Difference | 10-fold higher affinity than citalopram; 5.4-fold higher than fluoxetine |
| Conditions | In vitro radioligand binding assay (human SERT) |
Provides an ultra-potent, highly selective positive control for competitive binding assays and monoamine transporter function studies.
Due to the >2000-fold solubility advantage of the hydrochloride salt over the free base and the thermodynamic stability of Form I, this specific compound is the mandatory choice for formulating generic tablets and capsules. It ensures reproducible dissolution profiles and prevents polymorphic transition during compaction, meeting strict USP/EP pharmacopeial requirements [1].
As one of the most widely prescribed antidepressants, sertraline is a primary target in wastewater and ecotoxicology analysis. High-purity Sertraline Hydrochloride is required as a stable, highly soluble chromatographic calibration standard for LC-MS/MS workflows to accurately quantify environmental contamination without the risk of precipitation seen with the free base [1].
Leveraging its sub-nanomolar affinity (Ki = 0.15 nM) for the human serotonin transporter, Sertraline Hydrochloride serves as a superior positive control in competitive binding assays. Its 10-fold higher potency compared to citalopram allows researchers to precisely isolate SERT-specific mechanisms from other monoamine transporter activities in complex neural models [2].
Irritant;Health Hazard;Environmental Hazard